molecular formula C6H6N2O3 B1315001 6-Methoxypyridazine-3-carboxylic acid CAS No. 56434-28-7

6-Methoxypyridazine-3-carboxylic acid

Cat. No. B1315001
CAS RN: 56434-28-7
M. Wt: 154.12 g/mol
InChI Key: SMBBNQVBFDIQMJ-UHFFFAOYSA-N
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Description

6-Methoxypyridazine-3-carboxylic acid is a chemical compound with the CAS Number: 56434-28-7. It has a molecular weight of 154.13 . The IUPAC name for this compound is 6-methoxy-3-pyridazinecarboxylic acid . It is a solid powder that should be stored at 2-8°C .


Synthesis Analysis

The synthesis process of 6-methoxy pyridazine-3-carboxylic acid involves two steps . First, 3-chloro-6-methylpyridazine is added to sulfuric acid in an ice bath, and an oxidant is added while stirring. The reaction is allowed to proceed at 20-80°C, after which it is cooled, diluted with ice water, and extracted. The extracts are merged, dried, and depressurized to dryness, and the residue is recrystallized to obtain 6-chloropyridazine-3-carboxylic acid . In the second step, sodium methoxide and the 6-chloropyridazine-3-carboxylic acid are added to a solvent while stirring. A reflux reaction is performed on the system, and the reaction liquid is depressurized to remove excessive solvent. Ice water is added, the pH value is adjusted with concentrated hydrochloric acid, and the mixture is left standing overnight. The resulting mixture is filtered, and the filter cake is recrystallized with water to obtain the 6-methoxypyridazine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 6-Methoxypyridazine-3-carboxylic acid is 1S/C6H6N2O3/c1-11-5-3-2-4 (6 (9)10)7-8-5/h2-3H,1H3, (H,9,10) . The InChI key is SMBBNQVBFDIQMJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl 6-Methoxypyridazine-3-carboxylate is a useful reagent in the preparation of pyridazines and acetylpyridazines .


Physical And Chemical Properties Analysis

6-Methoxypyridazine-3-carboxylic acid is a solid powder . It has a boiling point of 160-163°C . The compound should be stored at 2-8°C .

Scientific Research Applications

Synthesis Methods

6-Methoxypyridazine-3-carboxylic acid can be synthesized from 3-chloro-6-methylpyridazine, using methoxy reaction of chlorine and oxidation of the methyl group. Two new synthetic routes have achieved overall yields of 28.7% and 37.7% respectively (Ju Xiu-lian, 2011).

Structural and Spectroscopic Analysis

The crystal structure and properties of 6-methoxypyridazine-3-carboxylic acid derivatives have been characterized using various spectroscopic methods. Studies include analyzing vibrational frequencies and the molecular geometry of the compounds, which show good agreement with experimental data (C. Alaşalvar et al., 2014).

Antimicrobial Activity

Certain derivatives of 6-methoxypyridazine-3-carboxylic acid have been explored for their antimicrobial properties. The in vitro antimicrobial activity was screened, showing variable and modest activity against investigated strains of bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Catalytic Activity in Chemical Synthesis

Compounds derived from 6-methoxypyridazine-3-carboxylic acid have been used to form stable complexes with Cu(II) ions. These complexes showed catalytic activity in addition reactions of terminal alkynes to imines, producing substituted propargylamines (Pavel Drabina et al., 2010).

Applications in Organic Frameworks

6-Methoxypyridazine-3-carboxylic acid is used in the formation of lanthanide-organic coordination polymeric networks. These networks exhibit unique architectural and magnetic properties (Caiming Liu et al., 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of 6-methoxypyridazine-3-carboxylic acid have been identified as potent antagonists of certain receptors, highlighting their potential in drug development (J. Hutchinson et al., 2003).

Safety And Hazards

The compound is classified under GHS07. The hazard statements associated with it are H319 and H335, indicating that it can cause serious eye irritation and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-methoxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBBNQVBFDIQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480776
Record name 6-Methoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyridazine-3-carboxylic acid

CAS RN

56434-28-7
Record name 6-Methoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxypyridazine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Katrusiak, P Piechowiak, A Katrusiak - Journal of Molecular Structure, 2011 - Elsevier
… Three mono-methylated derivatives could be formed: 4,5-dihydro-1-methyl-6-oxopyridazine-3-carboxylic acid (3A), 4,5-dihydro-6-methoxypyridazine-3-carboxylic acid (3B) and methyl 4,…
Number of citations: 4 www.sciencedirect.com
K Anan, Y Iso, T Oguma, K Nakahara, S Suzuki… - …, 2019 - Wiley Online Library
The β‐site amyloid precursor protein cleaving enzyme 1 (BACE1, also known as β‐secretase) is a promising target for the treatment of Alzheimer's disease. A pK a lowering approach …

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